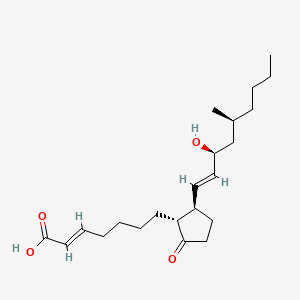

11-Deoxy Limaprost

Vue d'ensemble

Description

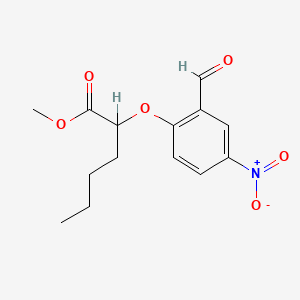

11-Deoxy Limaprost is an impurity of Limaprost . Limaprost is an oral prostaglandin E1 analogue used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions .

Molecular Structure Analysis

The molecular formula of 11-Deoxy Limaprost is C22H36O4 . The average mass is 364.519 Da and the monoisotopic mass is 364.261353 Da .Chemical Reactions Analysis

In the presence of β-cyclodextrin (β-CD), Limaprost degrades to 11-Deoxy Limaprost . The appearance rate of 11-Deoxy Limaprost in the lyophilized composite (with β-CD) was slower than that of the lyophilized composite (without β-CD); the amount of 11-Deoxy Limaprost after eight weeks in the former composite was 7.1% compared to 14.7% in the latter, indicating that lyophilizing with β-CD significantly increases the chemical stability .Physical And Chemical Properties Analysis

The molecular formula of 11-Deoxy Limaprost is C22H36O4, and the molecular weight is 364.53 .Applications De Recherche Scientifique

Stabilization and Inclusion Complex Formation

- Ternary Inclusion Complex Formation : Limaprost, a derivative of prostaglandin E1, forms a ternary inclusion complex with α- and β-cyclodextrins. This complex is more stable than binary complexes, showing significantly reduced degradation under humid conditions. The study detailed the mechanism of stabilization and the specific moieties of limaprost involved in this interaction, which is crucial for improving drug formulation stability (Inoue et al., 2016).

Applications in Biomedical and Pharmaceutical Fields

Application in Spinal Cord Compression : Limaprost alfadex, a prostaglandin E1 derivative, has been shown to prevent the decline of forced locomotion capability in rats with chronic compression of the cervical cord. This suggests potential therapeutic applications for conditions like cervical spondylotic myelopathy (Kurokawa et al., 2011).

Limaprost in Lumbar Spinal Stenosis : A study on limaprost, another prostaglandin E1 derivative, indicated its efficacy in improving health-related quality of life in patients with symptomatic lumbar spinal stenosis. This suggests its potential use in non-surgical treatment of such conditions (Matsudaira et al., 2009).

Use in Chemotherapy-Induced Allodynia : Limaprost has been studied for its effectiveness against mechanical allodynia induced by chemotherapeutic agents. The study suggests its potential in managing pain associated with chemotherapy (Gauchan et al., 2009).

Other Relevant Studies

Electrochemical Study of Microperoxidase 11 : A study on microperoxidase-11 (MP-11) and its electrochemistry when modified with carbon nanotubes opens doors for its application in biofuel cells and other bioelectrochemical systems (Wang et al., 2005).

Ultra Sensitive Determination in Human Plasma : Advanced methods for the sensitive and selective determination of limaprost in human plasma have been developed, important for clinical pharmacokinetics studies (Komaba et al., 2007).

Epoxyeicosatrienoic Acids in Human Arteries : Research into 11,12-epoxyeicosatrienoic acid's role in smooth muscle cell hyperpolarization and vascular relaxation in human arteries contributes to understanding the physiological actions of prostaglandin derivatives (Ma et al., 2015).

Stabilization Mechanism in Solid Dosage Form : The stabilization mechanism of limaprost in solid dosage forms was studied, providing insights into pharmaceutical formulation and drug stability (Moribe et al., 2007).

Safety And Hazards

Orientations Futures

The stabilization of Limaprost by β-CD was at least partly due to the restricted molecular mobility of water, which acted as a catalytic species for the degradation, and also to the protection of the five-membered ring of Limaprost from water catalytic dehydration through inclusion complex formation with β-CD . This suggests potential future directions for improving the stability of Limaprost and its derivatives like 11-Deoxy Limaprost.

Propriétés

IUPAC Name |

(E)-7-[(1R,2R)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXXRJAROSMGDC-NHEPTSSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCC/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Deoxy Limaprost | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)